(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C13H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The methoxy and piperidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems and as a tool in chemical biology for targeting specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the piperidinyl group.
Phenylboronic acid: A simpler structure without the methoxy and piperidinyl groups.
Uniqueness
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both methoxy and piperidinyl groups, which confer specific reactivity and binding properties. These functional groups enhance its utility in various applications, making it more versatile compared to simpler boronic acids .
Properties
Molecular Formula |
C13H20BNO3 |
---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
[2-methoxy-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c1-10-5-7-15(8-6-10)11-3-4-12(14(16)17)13(9-11)18-2/h3-4,9-10,16-17H,5-8H2,1-2H3 |
InChI Key |
NWQUAZGXCUOFEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)OC)(O)O |
Origin of Product |
United States |
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